o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine

Catalog No.
S14144075
CAS No.
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylami...

Product Name

o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine

IUPAC Name

O-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]hydroxylamine

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c11-13-6-3-8-1-2-10-9(7-8)4-5-12-10/h1-2,7H,3-6,11H2

InChI Key

QBCYGXQTSTYQMB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCON

o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine is a chemical compound featuring a hydroxylamine functional group attached to a 2,3-dihydrobenzofuran moiety. This compound is characterized by its unique structural arrangement, which includes a benzofuran ring—a fused bicyclic structure that consists of a benzene ring and a furan ring. The presence of the hydroxylamine group (–NH2OH) suggests potential reactivity and biological activity, particularly in the context of medicinal chemistry.

The molecular formula for o-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)hydroxylamine can be represented as C₁₁H₁₃N₁O₂, with a molecular weight of approximately 193.23 g/mol. The compound's structure allows for various interactions due to the presence of both polar and nonpolar regions.

  • Nucleophilic Substitution: The hydroxylamine group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Reductive Reactions: Hydroxylamines are known to undergo reduction reactions, potentially leading to the formation of amines.
  • Condensation Reactions: The compound may also participate in condensation reactions with carbonyl compounds, forming oximes or related structures.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological profiles.

  • Antioxidants: Due to their ability to scavenge free radicals.
  • Antimicrobial Agents: Some derivatives have shown activity against bacteria and fungi.
  • Cytotoxic Agents: Certain hydroxylamines exhibit cytotoxicity towards cancer cells.

Given its structural features, this compound may possess similar properties that warrant further investigation.

Synthesis of o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine can be approached through several methods:

  • Hydroxylation of Benzofuran Derivatives: Starting from 2,3-dihydrobenzofuran, hydroxylamine can be introduced via nucleophilic substitution.
  • Reduction of Nitroso Compounds: A nitroso derivative of the benzofuran could be reduced using reducing agents to yield the hydroxylamine.
  • Direct Alkylation: Hydroxylamine can be alkylated using appropriate alkyl halides to introduce the ethylene chain.

These methods highlight the versatility in synthesizing this compound from various precursors.

The potential applications of o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine include:

  • Pharmaceutical Development: As a lead compound in drug discovery due to its unique structure and potential biological activity.
  • Chemical Probes: For studying biochemical pathways involving hydroxylamines.
  • Material Science: Potential use in developing new materials with specific electronic or optical properties.

Interaction studies involving o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine could focus on:

  • Protein Binding Studies: Investigating how this compound interacts with various proteins, including enzymes and receptors.
  • Docking Studies: Computational studies to predict binding affinities and interaction modes with target biomolecules.
  • In Vivo Studies: Assessing pharmacokinetics and bioavailability through animal models.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,3-DihydrobenzofuranContains a benzofuran coreLacks the hydroxylamine group
HydroxylamineSimple amine with –NH₂OH groupNo aromatic structure
5-Hydroxy-2,3-dihydrobenzofuranHydroxylated version of benzofuranContains an additional hydroxyl group
4-HydroxybenzaldehydeAromatic aldehydeDifferent functional group; lacks benzofuran structure

These comparisons highlight the uniqueness of o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine due to its combination of aromatic and aliphatic features along with the hydroxylamine functionality.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

179.094628657 g/mol

Monoisotopic Mass

179.094628657 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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